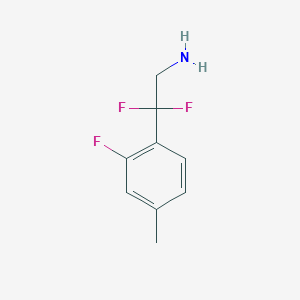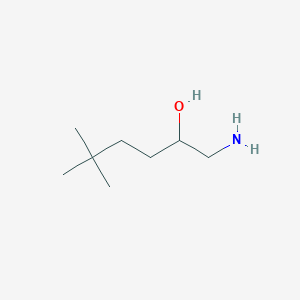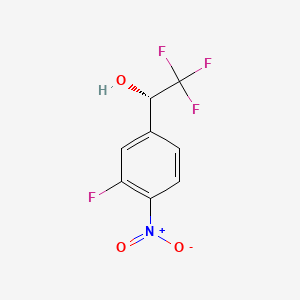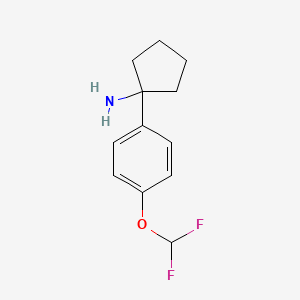
2-(2-Isopropylthiazol-4-yl)-2-methylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-2-[2-(propan-2-yl)-1,3-thiazol-4-yl]propanoic acid is an organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and a propanoic acid group, which is a carboxylic acid.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-2-[2-(propan-2-yl)-1,3-thiazol-4-yl]propanoic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Introduction of the Propanoic Acid Group: The propanoic acid group can be introduced via a Grignard reaction, where a Grignard reagent reacts with carbon dioxide to form a carboxylic acid.
Industrial Production Methods
In an industrial setting, the production of 2-methyl-2-[2-(propan-2-yl)-1,3-thiazol-4-yl]propanoic acid may involve:
Large-scale Hantzsch Thiazole Synthesis: Utilizing automated reactors to control temperature and reaction time.
Continuous Flow Grignard Reaction: Employing continuous flow reactors to enhance the efficiency and yield of the carboxylation process.
化学反応の分析
Types of Reactions
2-methyl-2-[2-(propan-2-yl)-1,3-thiazol-4-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The thiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Alcohols.
Substitution Products: Various substituted thiazole derivatives.
科学的研究の応用
2-methyl-2-[2-(propan-2-yl)-1,3-thiazol-4-yl]propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive thiazole ring.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 2-methyl-2-[2-(propan-2-yl)-1,3-thiazol-4-yl]propanoic acid involves its interaction with specific molecular targets:
Molecular Targets: The thiazole ring can interact with enzymes and receptors, modulating their activity.
Pathways Involved: The compound may inhibit or activate biochemical pathways related to its biological activity, such as antimicrobial or anticancer pathways.
類似化合物との比較
Similar Compounds
2-methyl-2-[2-(propan-2-yl)-1,3-thiazol-4-yl]propanoic acid: Unique due to its specific substitution pattern on the thiazole ring.
2-methyl-2-[2-(propan-2-yl)-1,3-thiazol-4-yl]butanoic acid: Similar structure but with a butanoic acid group instead of a propanoic acid group.
2-methyl-2-[2-(propan-2-yl)-1,3-thiazol-4-yl]acetic acid: Contains an acetic acid group instead of a propanoic acid group.
Uniqueness
The uniqueness of 2-methyl-2-[2-(propan-2-yl)-1,3-thiazol-4-yl]propanoic acid lies in its specific combination of a thiazole ring and a propanoic acid group, which imparts distinct chemical and biological properties.
特性
分子式 |
C10H15NO2S |
|---|---|
分子量 |
213.30 g/mol |
IUPAC名 |
2-methyl-2-(2-propan-2-yl-1,3-thiazol-4-yl)propanoic acid |
InChI |
InChI=1S/C10H15NO2S/c1-6(2)8-11-7(5-14-8)10(3,4)9(12)13/h5-6H,1-4H3,(H,12,13) |
InChIキー |
KZKBVFVBPVMYHK-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=NC(=CS1)C(C)(C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


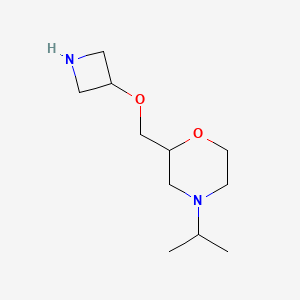

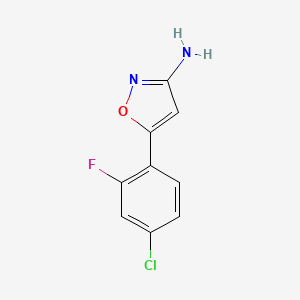
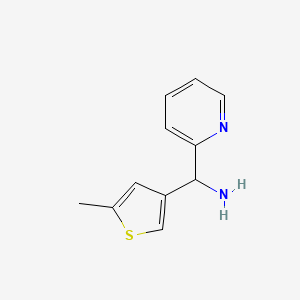
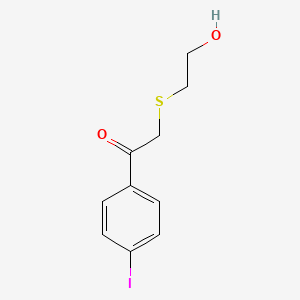
![(R)-3-Benzo[1,3]dioxol-5-YL-2-(tert-butoxycarbonylamino-methyl)-propionic acid](/img/structure/B15309752.png)
![1-(1,1-Dioxidothietan-3-yl)-1H-benzo[d][1,2,3]triazole-5-carbonitrile](/img/structure/B15309757.png)
![5-{Bicyclo[2.2.1]heptan-2-yl}-1,2-oxazol-3-amine](/img/structure/B15309763.png)

